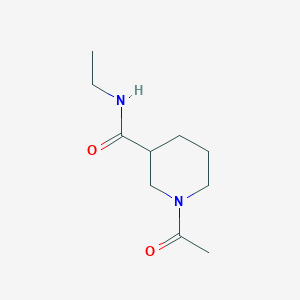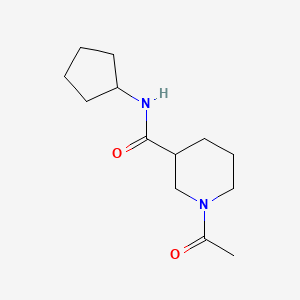![molecular formula C15H26N2O3 B7565338 N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide, also known as DSP-1181, is a novel drug candidate developed by Sumitomo Dainippon Pharma Co., Ltd. This compound is a small molecule that acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mechanism of Action
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neuroinflammation, which are all important processes in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The activation of mGluR5 by N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the brain. For example, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that is involved in the regulation of synaptic plasticity and neurogenesis. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its selectivity for mGluR5, which allows for a more precise modulation of the receptor compared to non-specific agonists or antagonists. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one limitation of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its potential off-target effects, which may interfere with other signaling pathways or receptors. Therefore, careful dose-response studies and specificity assays are necessary to validate the effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide.
Future Directions
There are several future directions for the research and development of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in human patients with neurological and psychiatric disorders. Second, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in the brain. Third, the potential combination therapy with other drugs or interventions should be explored to enhance the therapeutic effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. Fourth, the development of more selective and potent mGluR5 modulators may provide new insights into the pathophysiology of neurological and psychiatric disorders. Finally, the investigation of the role of mGluR5 in other organs and systems may lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is the spirocyclic lactam, which is obtained by a cyclization reaction between a diol and an amine. The lactam is then converted to the final product by a series of functional group transformations, including the introduction of a piperidine ring and a carboxamide group.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and addiction. The compound has shown promising results in improving cognitive function, reducing anxiety-like behavior, and attenuating drug-seeking behavior in animal models. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have a favorable safety profile and pharmacokinetic properties, making it a potential candidate for clinical development.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12-4-2-3-9-17(12)14(18)16-13-5-7-15(8-6-13)19-10-11-20-15/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGXMYOJCVZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)



![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)


![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)